3-(3-bromophenyl)-N-cyclopropylacrylamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3-bromophenyl)-N-cyclopropylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c13-10-3-1-2-9(8-10)4-7-12(15)14-11-5-6-11/h1-4,7-8,11H,5-6H2,(H,14,15)/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMVNRGWCFKKJO-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C=CC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)/C=C/C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301213023 | |
| Record name | 2-Propenamide, 3-(3-bromophenyl)-N-cyclopropyl-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301213023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64379-92-6 | |
| Record name | 2-Propenamide, 3-(3-bromophenyl)-N-cyclopropyl-, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64379-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenamide, 3-(3-bromophenyl)-N-cyclopropyl-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301213023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization for 3 3 Bromophenyl N Cyclopropylacrylamide
Established Synthetic Approaches for Acrylamide (B121943) Backbone Construction
The formation of the N-substituted acrylamide core is a critical step in the synthesis of the target molecule. This can be achieved through several reliable methods, primarily involving the creation of an amide bond between a cyclopropylamine (B47189) derivative and a precursor containing the acryloyl group.
Nucleophilic Substitution Strategies
A direct and widely used method for forming the acrylamide backbone is the nucleophilic acyl substitution reaction between an activated acrylic acid derivative and cyclopropylamine. The most common approach involves the use of acryloyl chloride, which readily reacts with primary amines in the presence of a base to afford the corresponding N-substituted acrylamide. Triethylamine is often employed as a base to neutralize the hydrochloric acid byproduct generated during the reaction. uobaghdad.edu.iq
Alternatively, 3-(3-bromophenyl)acrylic acid can be activated using various coupling reagents to facilitate amide bond formation with cyclopropylamine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as phosphonium (B103445) and aminium/uronium-iminium reagents. researchgate.netresearchgate.net The choice of coupling reagent and the addition of auxiliaries can be optimized to enhance reaction yields and minimize side reactions. researchgate.net Enzymatic strategies, utilizing enzymes such as nitrile hydratase or other amidases, also present a green and efficient alternative for amide bond formation under mild conditions. nih.govcrysdotllc.com
Cross-Coupling Reaction Pathways for Carbon-Carbon Bond Formation
Palladium-catalyzed cross-coupling reactions are instrumental in constructing the carbon-carbon double bond of the acrylamide backbone, often preceding the final amide bond formation. The Heck reaction, for instance, provides a powerful tool for the arylation of olefins. nih.gov In a convergent approach, an aryl halide can be coupled with N-cyclopropylacrylamide to directly form the target molecule. However, a more common and often higher-yielding strategy involves the Heck reaction of an aryl halide with acrylic acid or its esters to first synthesize a cinnamic acid derivative, which is then converted to the desired acrylamide. odinity.comacs.org
The Mizoroki-Heck reaction, a palladium-catalyzed coupling of aryl halides with olefins, is a well-established method for creating the C-C bond in cinnamic acid derivatives. acs.org Various palladium catalysts, including Pd(OAc)₂, and ligands can be employed to optimize the reaction conditions for different substrates. nih.govorganic-chemistry.org
Strategies for Incorporating the 3-Bromophenyl Moiety
The introduction of the 3-bromophenyl group onto the acrylic acid framework is a pivotal step in the synthesis. This is typically achieved through palladium-catalyzed cross-coupling reactions, with the Heck and Suzuki-Miyaura reactions being the most prominent.
A common route involves the Heck reaction between 3-bromoiodobenzene and acrylic acid. odinity.comchegg.com In this reaction, the more reactive carbon-iodine bond undergoes oxidative addition to the palladium(0) catalyst preferentially over the carbon-bromine bond, leading to the formation of 3-(3-bromophenyl)acrylic acid. chegg.com The reaction conditions, including the choice of palladium catalyst, base, and solvent, can be fine-tuned to maximize the yield and selectivity. nih.govodinity.com
Another powerful method is the Suzuki-Miyaura cross-coupling reaction. libretexts.org This involves the reaction of a 3-bromophenylboronic acid with a suitable acrylic acid derivative. nih.govlibretexts.orgorganic-chemistry.org The Suzuki coupling is known for its high functional group tolerance and generally proceeds under mild conditions. libretexts.org The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. nih.govharvard.edu For instance, Pd(OAc)₂ with a suitable phosphine (B1218219) ligand and a base like potassium carbonate in a solvent such as DMF has been shown to be effective for coupling aryl bromides. nih.gov
Below is a table summarizing typical conditions for these cross-coupling reactions:
| Reaction | Aryl Source | Coupling Partner | Catalyst | Base | Solvent | Typical Yield | Reference |
| Heck Reaction | 3-Bromoiodobenzene | Acrylic Acid | Pd(OAc)₂ | Triethylamine | Acetonitrile (B52724) | 35-70% | odinity.com |
| Suzuki Coupling | 3-Bromophenylboronic Acid | Acrylic Acid Derivative | Pd(OAc)₂ / Ligand | K₂CO₃ | DMF | 70-95% | nih.gov |
Methods for Cyclopropyl (B3062369) Group Introduction and Derivatization
The final structural component, the N-cyclopropyl group, is introduced through the reaction of cyclopropylamine with the 3-(3-bromophenyl)acrylic acid precursor. Cyclopropylamine is a commercially available and relatively inexpensive starting material. beilstein-journals.org
The direct amidation of 3-(3-bromophenyl)acrylic acid with cyclopropylamine, as discussed in section 2.1.1, is the most straightforward approach. The optimization of this step often involves screening different coupling reagents and reaction conditions to achieve high conversion and purity of the final product.
While direct use of cyclopropylamine is most common, it is worth noting the fundamental synthetic strategies for forming the cyclopropane (B1198618) ring itself, which fall under two main categories:
Cyclopropanation Reactions
Cyclopropanation involves the addition of a carbene or carbenoid to an alkene. While not the most direct route to the target molecule, understanding these methods provides a broader context for cyclopropane synthesis. For example, the Simmons-Smith reaction, using diiodomethane (B129776) and a zinc-copper couple, is a classic method for converting alkenes to cyclopropanes.
Ring-Closing Methodologies for Cyclopropane Formation
Intramolecular cyclization reactions can also be employed to form cyclopropane rings. One such method is the intramolecular Williamson ether synthesis from a γ-halo alcohol. More advanced techniques like ring-closing metathesis (RCM) can also be utilized to form cyclic structures, although this is less common for simple cyclopropane rings.
In the context of synthesizing 3-(3-bromophenyl)-N-cyclopropylacrylamide, the most efficient and practical approach for introducing the cyclopropyl moiety is the direct use of cyclopropylamine in an amide bond forming reaction.
Advanced Synthetic Route Optimization Techniques
The optimization of the synthetic pathway for this compound has moved beyond simple trial-and-error, embracing sophisticated computational and artificial intelligence-driven approaches. These techniques allow for a more predictive and efficient process, saving time and resources.
Computational Protocols for Route Scoring and Efficiency Assessment
Modern synthetic chemistry increasingly relies on computational tools to predict the feasibility and efficiency of reaction pathways. For the synthesis of this compound, which is typically formed via the amidation of 3-(3-bromophenyl)acrylic acid with cyclopropylamine, computational models can be employed to score and rank potential synthetic routes.
These protocols often utilize Density Functional Theory (DFT) calculations to model the electronic structure and reactivity of the involved molecules. nih.gov For instance, the nucleophilicity of cyclopropylamine and the electrophilicity of the activated carboxylic acid can be computationally assessed to predict reaction kinetics. core.ac.uk Machine learning models, trained on large datasets of chemical reactions, can also predict the outcomes of specific reaction steps, including potential side products and optimal conditions. nih.gov These models can assess factors like bond dissociation energies, transition state energies, and the influence of catalysts, providing a quantitative score for each potential route.
Table 1: Key Parameters in Computational Route Scoring for this compound Synthesis
| Parameter | Description | Relevance to Synthesis | Computational Method |
| Activation Energy (Ea) | The minimum energy required to initiate the amide bond formation. | A lower Ea indicates a more favorable and faster reaction. | DFT, Transition State Theory |
| Reaction Enthalpy (ΔH) | The net change in heat during the reaction. | Exothermic reactions (negative ΔH) are generally more favorable. | DFT Calculations |
| Gibbs Free Energy (ΔG) | The thermodynamic potential of the reaction. | A negative ΔG indicates a spontaneous reaction. | DFT Calculations |
| Predicted Yield | The anticipated percentage of product formation. | Higher predicted yields are desirable for route efficiency. | Machine Learning Models |
| Atom Economy | The efficiency of a reaction in converting reactants to the desired product. | Higher atom economy signifies a more sustainable process. | Algorithmic Calculation |
By simulating various synthetic strategies, such as different coupling reagents or reaction conditions for the amidation step, a route score can be generated. This score helps chemists to prioritize laboratory experiments on the most promising synthetic pathways, thereby accelerating the development process.
Reinforcement Learning Approaches in Synthesis Planning and Optimization
Reinforcement learning (RL), a subset of artificial intelligence, is emerging as a powerful tool for de novo drug design and synthetic route optimization. nih.govresearchgate.net In the context of synthesizing this compound, an RL model can be trained to devise a synthetic plan by treating it as a game where the goal is to reach the target molecule from simple, commercially available precursors. nih.govnih.gov
The RL agent explores a vast chemical reaction space, learning from both successful and unsuccessful "moves" (i.e., reaction steps). The model is rewarded for desirable outcomes, such as high-yield reactions, the use of inexpensive starting materials, and short synthetic sequences. figshare.com For the synthesis of this compound, an RL algorithm could retrospectively deconstruct the molecule into its key synthons: 3-(3-bromophenyl)acrylic acid and cyclopropylamine. It would then explore various published or predicted methods for creating these intermediates. For example, it might suggest a Heck reaction to form the acrylic acid derivative, and then evaluate different amide coupling protocols.
The continuous learning process of the RL model allows it to discover novel and non-intuitive synthetic routes that a human chemist might overlook. elsevierpure.com This self-improving nature makes RL a valuable asset in optimizing the synthesis of complex molecules. nih.gov
Development of Regioselective and Stereoselective Synthetic Pathways
The synthesis of this compound presents challenges in controlling both regioselectivity (the position of the bromine atom on the phenyl ring) and stereoselectivity (the geometry of the alkene).
Regioselectivity: The key to ensuring the correct placement of the bromine atom at the meta-position of the phenyl ring lies in the choice of the starting material. The synthesis would typically start from 3-bromobenzaldehyde. The subsequent reaction to form the acrylic acid moiety, for example through a Wittig or Horner-Wadsworth-Emmons reaction, preserves the position of the bromine atom. Computational models can aid in predicting the regioselectivity of bromination reactions on related aromatic precursors, ensuring the desired 3-bromo isomer is used. nih.gov
Stereoselectivity: The acrylamide double bond can exist as either the E (trans) or Z (cis) isomer. The desired stereoisomer is often crucial for the molecule's intended biological activity or material properties. Stereoselective synthesis aims to produce predominantly one isomer over the other.
For the synthesis of this compound, the stereochemistry is often established during the formation of the 3-(3-bromophenyl)acrylic acid precursor. For instance, the Horner-Wadsworth-Emmons reaction typically favors the formation of the E-alkene. Subsequent amidation with cyclopropylamine generally preserves the stereochemistry of the double bond.
Table 2: Methods for Stereoselective Synthesis of Alkenes
| Method | Description | Typical Stereochemical Outcome |
| Wittig Reaction | Reaction of an aldehyde or ketone with a phosphonium ylide. | Often Z-selective with non-stabilized ylides. |
| Horner-Wadsworth-Emmons Reaction | A modification of the Wittig reaction using phosphonate (B1237965) carbanions. | Generally E-selective. |
| Heck Reaction | Coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst. | Stereochemistry can be controlled by reaction conditions. |
| Stereospecific Dehydration | Elimination of water from a β-hydroxy carbonyl compound. | Can be either E or Z selective depending on the reagents. researchgate.net |
Recent advances in catalysis have provided more sophisticated methods for controlling stereoselectivity. For example, specific palladium catalysts in a Heck-type reaction could potentially be used to control the E/Z ratio of the acrylamide product. mdpi.com Furthermore, detailed mechanistic studies, often supported by DFT calculations, can elucidate the transition states that lead to each stereoisomer, providing insights into how to favor the desired outcome. core.ac.uk
Mechanistic Elucidation of Reactions Involving 3 3 Bromophenyl N Cyclopropylacrylamide
Detailed Reaction Mechanisms of Acrylamide (B121943) Formation Pathways
The synthesis of 3-(3-bromophenyl)-N-cyclopropylacrylamide typically involves the formation of an amide bond between a 3-(3-bromophenyl)acrylic acid derivative and cyclopropylamine (B47189). The most common and efficient methods proceed via a nucleophilic acyl substitution mechanism, where the carboxylic acid is first activated to make the carbonyl carbon more electrophilic.
Two primary pathways are generally employed: the acyl chloride method and the use of coupling agents.
Acyl Chloride Pathway: This is a robust and widely used method for amide synthesis. libretexts.org The carboxylic acid, 3-(3-bromophenyl)acrylic acid, is first converted to its more reactive acyl chloride, 3-(3-bromophenyl)acryloyl chloride. This is often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.it The resulting acyl chloride is highly electrophilic and reacts readily with the nucleophilic cyclopropylamine. libretexts.org The mechanism is a two-step addition-elimination process. libretexts.orgchemguide.co.uk First, the nitrogen atom of cyclopropylamine attacks the carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. chemguide.co.uk In the second step, the carbonyl double bond is reformed, and the chloride ion is eliminated as a leaving group. A base, such as a tertiary amine (e.g., triethylamine) or pyridine, is typically added to neutralize the hydrogen chloride (HCl) by-product, driving the reaction to completion. fishersci.it
Coupling Agent Pathway: Alternatively, the amide bond can be formed directly from the carboxylic acid and amine using a coupling agent. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used, often in combination with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions. youtube.comnih.gov The coupling agent activates the carboxylic acid by converting the hydroxyl group into a better leaving group. youtube.com For instance, with DCC, the carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate, forming the amide bond and releasing dicyclohexylurea as a byproduct. youtube.com This method avoids the need to pre-form and isolate the often-sensitive acyl chloride. nih.gov
Mechanisms Governing Bromophenyl Group Reactivity in Complex Systems
The bromophenyl group is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. numberanalytics.com The reactivity of the carbon-bromine (C-Br) bond allows for selective modification of the aromatic core without affecting the other functional groups of the molecule, a testament to the high chemoselectivity of these reactions. digitellinc.com
The most prominent reactions involving the bromophenyl moiety are the Suzuki-Miyaura and Heck couplings. Both proceed through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org
Suzuki-Miyaura Coupling: This reaction couples the bromophenyl group with an organoboron compound (e.g., a boronic acid or ester) to form a new C-C bond. nih.gov The generally accepted mechanism involves three key steps: nih.gov
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate. nih.gov
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species. nih.govacs.org
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. nih.gov
Heck Reaction: This reaction couples the bromophenyl group with an alkene. wikipedia.org The catalytic cycle is similar to the Suzuki coupling but differs in the second step:
Oxidative Addition: Identical to the Suzuki coupling, the Pd(0) catalyst adds to the C-Br bond. wikipedia.orgnumberanalytics.com
Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex, followed by insertion of the alkene into the Pd-aryl bond. This step typically proceeds in a syn fashion. libretexts.org
Syn β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the new C=C double bond in the product and a palladium-hydride species. libretexts.org
Reductive Elimination/Base Regeneration: A base regenerates the Pd(0) catalyst from the palladium-hydride intermediate. wikipedia.org
Mechanistic Investigations of Cyclopropyl (B3062369) Ring Transformations
The cyclopropyl group is a strained three-membered ring that can undergo a variety of ring-opening transformations, often driven by the release of this strain energy. These reactions provide access to valuable acyclic building blocks. Transition metal catalysis plays a pivotal role in promoting and controlling these transformations.
Mechanisms of cyclopropane (B1198618) ring-opening often involve the oxidative addition of a C-C bond to a low-valent metal center. The regioselectivity of this cleavage is influenced by both steric and electronic factors, such as the presence of activating groups.
Palladium-Catalyzed Ring-Opening: Palladium catalysts are effective for the ring-opening of cyclopropanes, particularly those activated by adjacent functional groups. For instance, in tandem reactions like the Heck-ring-opening, an initial Heck addition to a nearby alkene can be followed by the cleavage of a cyclopropyl C-C bond. The regioselectivity often favors cleavage of the less substituted C-C bond to form a more stable primary alkyl-palladium intermediate. rsc.org In other systems, such as with aryl cyclopropyl ketones, palladium can catalyze a stereoselective ring-opening to yield α,β-unsaturated ketones. researchgate.net
Other Metal-Catalyzed Transformations: Copper and rhodium complexes are also known to catalyze cyclopropane transformations. For example, conjugate addition of organocuprates to cyclopropyl enones can be followed by ring-opening of the resulting cyclopropylmethyl copper species. chemguide.co.uk Rhodium catalysts can promote ring-opening via the formation of a rhodacyclobutane intermediate, which can then undergo further reactions.
The stereochemistry of ring-opening reactions is often highly controlled. For example, solvolytic ring-opening of cyclopropyl tosylates can proceed in a disrotatory manner, as predicted by Woodward-Hoffmann rules for a two-electron system. acs.org In catalytic processes, the geometry of the metal complex and the nature of the ligands are critical in determining the stereochemical outcome. rsc.orgresearchgate.net
Theoretical Studies of Reaction Pathways and Transition States
Computational chemistry provides powerful tools for the mechanistic elucidation of complex organic reactions. By modeling reaction pathways, intermediates, and transition states, theoretical studies offer insights that are often difficult to obtain through experimental means alone.
A potential energy surface (PES) is a multidimensional plot that describes the potential energy of a system as a function of its atomic coordinates. libretexts.orgwikipedia.org For a chemical reaction, the PES provides a map of the energy landscape, connecting reactants to products via the lowest energy path, known as the reaction coordinate. libretexts.org
Key Features of a PES:
Minima: These represent stable or metastable species, such as reactants, products, and reaction intermediates. libretexts.org
Saddle Points: These are energy maxima along the reaction coordinate but minima in all other dimensions. They correspond to transition states, the highest energy points on the minimum energy pathway. libretexts.org
Computational methods like Density Functional Theory (DFT) are widely used to calculate the energies of points on the PES for reactions like the Suzuki coupling or amide bond formation. rsc.orgnih.govacs.org These calculations allow for the geometric and energetic characterization of all species involved in the reaction, providing a detailed, step-by-step picture of the transformation. For example, DFT studies on the Suzuki reaction have been used to compare the relative energies of different pre-transmetalation intermediates, helping to validate proposed mechanisms against experimental data. rsc.orgnih.gov
For example, computational studies of the Heck reaction have investigated whether oxidative addition or migratory insertion is the rate-determining step, finding that it can depend on factors like the concentration of phosphine (B1218219) ligands. researchgate.net In some Pd(II)/Pd(IV) catalytic cycles, oxidative addition of the C-I bond was found to be the RDS, whereas it is typically facile in Pd(0)/Pd(II) cycles. nih.gov Similarly, in the Suzuki reaction, DFT calculations have shown that oxidative addition, transmetalation, or reductive elimination can be rate-limiting, depending on the specific substrates, ligands, and base used. rsc.orgnih.gov
Analysis of Chemo-, Regio-, and Stereoselectivity in Synthetic Transformations
Controlling selectivity is a central goal in modern organic synthesis. For a multifunctional molecule like this compound, understanding the factors that govern chemo-, regio-, and stereoselectivity is paramount for its effective use as a synthetic building block.
Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. Palladium-catalyzed cross-coupling reactions are renowned for their high functional group tolerance, which is a form of chemoselectivity. numberanalytics.comdigitellinc.com In the case of the title compound, a Suzuki coupling can be performed selectively at the C-Br bond without affecting the acrylamide or cyclopropyl functionalities. mdpi.com Conversely, it is possible to design reactions that target the alkene (e.g., dihydroxylation, epoxidation) or the cyclopropyl ring (e.g., specific ring-opening conditions) while leaving the C-Br bond intact for subsequent manipulation.
Regioselectivity: This concerns the control of where a reaction occurs on a molecule with multiple potential reaction sites. In transformations of the bromophenyl group, if a second, different halogen were present, regioselectivity would be determined by the relative reactivity of the C-X bonds. For instance, in dihalopyridines, the halide position alpha to the nitrogen is typically more reactive toward Pd(0) insertion. nih.gov For the cyclopropyl group, regioselectivity is critical during ring-opening reactions. The cleavage of one C-C bond over another is dictated by steric hindrance and the electronic influence of nearby substituents, often proceeding to generate the most stable organometallic intermediate. rsc.org
Stereoselectivity: This refers to the preferential formation of one stereoisomer over another. This is particularly relevant for transformations involving the cyclopropyl ring or the alkene. Pd-catalyzed cross-coupling reactions using enantioenriched, configurationally stable nucleophiles can proceed with high stereospecificity, allowing for the transfer of chirality to the product. nih.gov Asymmetric allyl-allyl couplings, for example, can create adjacent stereocenters with excellent levels of both enantioselection and diastereoselection. nih.govacs.org Furthermore, ring-opening reactions of the cyclopropane can be highly stereoselective, with the stereochemical outcome dictated by the reaction mechanism (e.g., concerted vs. stepwise) and the influence of chiral ligands or catalysts. rsc.orgresearchgate.net
Advanced Spectroscopic and Analytical Characterization of 3 3 Bromophenyl N Cyclopropylacrylamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(3-bromophenyl)-N-cyclopropylacrylamide, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to assign every proton and carbon atom unequivocally.
¹H and ¹³C NMR Chemical Shift and Coupling Analysis
The ¹H NMR spectrum of this compound provides precise information about the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. The spectrum is characterized by distinct regions corresponding to the aromatic, vinylic, and aliphatic (cyclopropyl) protons.
The aromatic region typically displays complex multiplets for the four protons on the 3-bromophenyl ring. The vinylic protons of the acrylamide (B121943) moiety appear as doublets due to their coupling to each other. The cyclopropyl (B3062369) group shows a set of multiplets for its methine and methylene (B1212753) protons, with their chemical shifts influenced by the adjacent amide nitrogen. The amide proton (N-H) itself usually appears as a broad singlet or a doublet if coupled to the cyclopropyl methine proton.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the amide is typically observed at the lowest field (highest ppm). The aromatic and vinylic carbons appear in the intermediate region, while the aliphatic carbons of the cyclopropyl ring are found at the highest field (lowest ppm). The carbon atom attached to the bromine (C-Br) can be identified by its characteristic chemical shift.
Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Amide N-H | ~6.5 - 7.5 | br s | - |
| Aromatic H | ~7.2 - 7.7 | m | - |
| Vinylic α-H (to C=O) | ~6.3 | d | ~15 |
| Vinylic β-H | ~7.5 | d | ~15 |
| Cyclopropyl CH | ~2.8 | m | - |
Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Amide) | ~165 |
| Aromatic C | ~125 - 138 |
| Aromatic C-Br | ~122 |
| Vinylic CH | ~120 - 140 |
| Cyclopropyl CH | ~23 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
While 1D NMR provides fundamental data, 2D NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling correlations. For this compound, it would show cross-peaks between the two vinylic protons, confirming their adjacency. It would also reveal the coupling network within the cyclopropyl ring and the coupling between the amide N-H and the cyclopropyl methine proton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It is invaluable for assigning the carbon signals. For instance, the vinylic proton signals would show cross-peaks to their corresponding vinylic carbon signals, and the cyclopropyl proton signals would correlate to the aliphatic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is key for identifying quaternary carbons and linking different structural fragments. Key expected correlations for this molecule would include the vinylic protons to the amide carbonyl carbon and the aromatic carbons, and the cyclopropyl protons to the amide carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, which helps in determining the stereochemistry and conformation of the molecule. For example, NOESY could show correlations between the β-vinylic proton and certain protons on the aromatic ring, providing insight into the preferred orientation around the C-C single bond.
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. These two methods are often complementary.
The IR spectrum of this compound is expected to show strong, characteristic absorption bands. The N-H stretch of the secondary amide will appear as a sharp band around 3300 cm⁻¹. The C=O stretching vibration (Amide I band) will be a very strong absorption near 1660 cm⁻¹. The N-H bending vibration (Amide II band) is expected around 1540 cm⁻¹. Other significant peaks include the C=C stretching of the alkene and aromatic ring, and the C-H stretching vibrations for the aromatic, vinylic, and cyclopropyl groups.
Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to non-polar bonds. It would be effective in identifying the C=C double bonds of the aromatic ring and the acrylamide backbone, as well as the C-Br stretching vibration, which might be weak in the IR spectrum.
Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|---|
| N-H | Stretch | ~3300 (strong, sharp) | Weak |
| Aromatic C-H | Stretch | ~3100-3000 (medium) | Strong |
| Vinylic C-H | Stretch | ~3050-3000 (medium) | Strong |
| C=O (Amide I) | Stretch | ~1660 (very strong) | Medium |
| C=C (Alkene) | Stretch | ~1625 (medium) | Strong |
| N-H (Amide II) | Bend | ~1540 (strong) | Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for those containing conjugated π-systems. The this compound molecule possesses a conjugated system extending from the phenyl ring through the carbon-carbon double bond to the carbonyl group.
This extended conjugation is expected to give rise to a strong π → π* electronic transition, resulting in a significant absorption maximum (λ_max) in the ultraviolet region. The exact position of λ_max is influenced by the solvent and the substituents on the chromophore. The bromine atom, being an auxochrome, can cause a small bathochromic (red) shift compared to the non-brominated analog due to its electronic effects.
High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₁₂H₁₂BrNO), HRMS can confirm the molecular formula with high accuracy.
A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak, [M]⁺•. Due to the presence of one bromine atom, there will be two peaks of nearly equal intensity: one for the ion containing the ⁷⁹Br isotope and another, two mass units higher, for the ion containing the ⁸¹Br isotope.
The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for this molecule would likely include:
Cleavage of the N-cyclopropyl bond.
Loss of the bromo-phenyl group.
Fragmentation of the acrylamide chain.
These fragmentation patterns serve as a fingerprint for the molecule and help to confirm the connectivity of the different structural units.
X-ray Diffraction Studies for Single Crystal and Powder Structure Determination
X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction (SCXRD) can provide a wealth of information.
This analysis would precisely determine:
Bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state.
The planarity of the acrylamide unit.
The relative orientation of the phenyl ring and the acrylamide group.
Intermolecular interactions, such as hydrogen bonding between the amide N-H donor and the carbonyl C=O acceptor of adjacent molecules, which dictate the crystal packing.
Powder X-ray diffraction (PXRD) is used to analyze the bulk crystalline material, confirm its phase purity, and identify different polymorphic forms if they exist. Each polymorph would have a unique PXRD pattern due to differences in the crystal lattice.
Chromatographic Techniques for Purity Assessment and Separation Science
The purity and separation of this compound and its derivatives are critical for its characterization and potential applications. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable tools for these purposes. These methods allow for the effective separation of the target compound from impurities, starting materials, and byproducts, as well as for its precise quantification.
High-Performance Liquid Chromatography (HPLC) Method Development
The development of a robust HPLC method is fundamental for assessing the purity of this compound. A typical approach involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.
Stationary Phase: A common choice for the stationary phase is a C18 (octadecylsilane) column, which provides excellent separation for a wide range of non-polar to moderately polar compounds. The hydrophobicity of the bromophenyl and cyclopropyl groups in the target molecule makes it well-suited for retention on a C18 stationary phase.
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component (often water with a pH modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of compounds with varying polarities. For this compound, a gradient starting with a higher aqueous content and moving towards a higher organic content would be appropriate.
Detection: Ultraviolet (UV) detection is a standard method for chromophoric compounds like this compound. The presence of the aromatic phenyl ring and the acrylamide moiety results in significant UV absorbance, typically in the range of 210-280 nm. A diode array detector (DAD) can be particularly useful as it provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment.
A hypothetical HPLC method for the analysis of this compound is detailed in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18-20 min: 90-30% B; 20-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
This method would be expected to provide good resolution of the main compound from potential process-related impurities, such as 3-bromo-cinnamic acid or cyclopropylamine (B47189).
Liquid Chromatography-Mass Spectrometry (LC-MS) Profiling and Quantification
For more detailed analysis, including the identification of trace impurities and precise quantification, LC-MS is the technique of choice. It combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.
Ionization: Electrospray ionization (ESI) is a commonly used ionization technique for moderately polar compounds like this compound. It is a soft ionization method that typically produces the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. Given the presence of the amide group, positive ion mode is likely to be effective.
Mass Analysis: A quadrupole mass analyzer is often used for routine quantification due to its robustness and cost-effectiveness. For more detailed structural elucidation of unknown impurities, high-resolution mass spectrometry (HRMS) using time-of-flight (TOF) or Orbitrap analyzers is invaluable. A key feature in the mass spectrum of this compound and its bromine-containing derivatives is the characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio), which provides a clear signature for their identification. nih.gov
Profiling and Quantification: In profiling studies, LC-MS can be used to create a detailed map of all detectable compounds in a sample. This is crucial for identifying potential byproducts or degradation products. For quantification, a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) method can be developed. In SIM mode, the mass spectrometer is set to detect only the mass-to-charge ratio (m/z) of the target compound, which increases sensitivity and selectivity. For even greater specificity, MRM can be employed, where a specific precursor ion is selected and fragmented, and a characteristic product ion is then monitored.
A representative LC-MS method for the analysis of this compound is outlined below.
| Parameter | Condition |
| LC System | UHPLC with binary pump |
| Column | C18, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 10% B; 1-8 min: 10-95% B; 8-10 min: 95% B; 10-10.1 min: 95-10% B; 10.1-12 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| MS Detector | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transition | m/z 266/268 → [Product Ion m/z] |
Note: The specific product ion for the MRM transition would need to be determined experimentally through fragmentation analysis.
The development of such sophisticated analytical methods is essential for ensuring the quality, consistency, and purity of this compound for research and development purposes.
Computational and Quantum Chemical Investigations of 3 3 Bromophenyl N Cyclopropylacrylamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.gov For a molecule like 3-(3-bromophenyl)-N-cyclopropylacrylamide, DFT calculations, typically using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), can provide significant insights. doaj.orgresearchgate.net
The initial step in a computational study involves the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles of its ground state.
Conformational analysis is crucial for flexible molecules. The rotation around the single bonds, such as the C-N bond of the acrylamide (B121943) group and the C-C bond connecting the phenyl ring, can lead to different conformers. By systematically exploring the potential energy surface, the most stable conformers can be identified, and their relative energies can be calculated to understand their population distribution at a given temperature.
Table 1: Key Geometric Parameters for Optimization
| Parameter | Description |
| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms (e.g., C=C, C=O, C-N, C-Br). |
| Bond Angles (°) | The angle formed between three connected atoms (e.g., O=C-N, C-C-C). |
| Dihedral Angles (°) | The angle between two intersecting planes, which defines the rotational conformation around a chemical bond. |
The distribution of electron density within a molecule is key to understanding its chemical behavior. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom of this compound. These charges reveal the electrophilic and nucleophilic sites within the molecule.
A molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. nih.gov The MEP is plotted onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the bromine atom, and positive potential around the amide hydrogen. doaj.orgresearchgate.net
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. semanticscholar.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons.
The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important indicator of chemical stability. A large energy gap suggests high stability and low reactivity, whereas a small energy gap indicates a molecule that is more easily polarized and more reactive. For this compound, the distribution of the HOMO and LUMO orbitals would indicate the most probable sites for electrophilic and nucleophilic attack. nih.gov
Table 2: Parameters from FMO Analysis
| Parameter | Description | Significance |
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Relates to the ionization potential and electron-donating ability. |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the electron affinity and electron-accepting ability. |
| Energy Gap (ΔE) (eV) | The difference in energy between the LUMO and HOMO | Indicates the chemical reactivity and kinetic stability of the molecule. |
Advanced Quantum Chemical Methods for Thermochemical and Kinetic Studies
Beyond DFT, more advanced quantum chemical methods can be employed to obtain highly accurate thermochemical data. These methods, such as coupled-cluster (CC) theory or composite methods like G4 or CBS-QB3, can provide precise values for the enthalpy of formation, entropy, and Gibbs free energy.
Kinetic studies can be performed computationally by locating the transition state structures for potential reactions, such as thermal decomposition or reactions with other molecules. The calculation of the activation energy barrier for these reactions provides insights into the reaction rates and mechanisms. For instance, the stability of the amide bond and potential decomposition pathways of this compound could be investigated through such methods.
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can be converted into 1H and 13C NMR chemical shifts. These predicted shifts, when compared to a standard reference like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental NMR spectra. researchgate.net
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. The predicted infrared (IR) spectrum can be compared with experimental data to identify the characteristic vibrational modes of the functional groups in this compound, such as the C=O stretch of the amide, the N-H stretch, and the vibrations of the phenyl and cyclopropyl (B3062369) rings.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic excitation energies and oscillator strengths. nih.gov This allows for the prediction of the absorption wavelengths (λmax) in the ultraviolet-visible (UV-Vis) spectrum, which correspond to the electronic transitions between molecular orbitals, often from the HOMO to the LUMO or other low-lying unoccupied orbitals.
Table 3: Predicted Spectroscopic Data
| Spectroscopy | Calculated Parameters | Information Obtained |
| NMR | Chemical Shifts (δ, ppm) | Electronic environment of 1H and 13C nuclei. |
| IR | Vibrational Frequencies (cm-1) | Identification of functional groups and molecular vibrations. |
| UV-Vis | Excitation Energies (eV), λmax (nm) | Electronic transitions and π-conjugation system. |
Investigation of Nonlinear Optical (NLO) Properties
Molecules with extended π-conjugation and significant charge separation, like many chalcone (B49325) and acrylamide derivatives, can exhibit nonlinear optical (NLO) properties. doaj.orgnih.gov These properties are of interest for applications in optoelectronics and photonics. youtube.com Computational methods can predict the NLO response of this compound by calculating the first-order hyperpolarizability (β).
A large value of β indicates a significant NLO response. The calculation of the dipole moment (μ) and the components of the hyperpolarizability tensor provides a detailed understanding of the molecule's NLO activity. The presence of the electron-withdrawing bromine atom and the π-conjugated system in this compound suggests that it may possess noteworthy NLO properties. acs.org
Table 4: Calculated NLO Parameters
| Parameter | Description | Significance |
| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | Contributes to the NLO response. |
| First-Order Hyperpolarizability (β) | A measure of the second-order nonlinear optical response. | Indicates the potential for applications like second-harmonic generation. |
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
A comprehensive search of available scientific literature and computational chemistry databases has revealed no specific molecular dynamics (MD) simulation studies conducted on the compound this compound. Molecular dynamics simulations are powerful computational methods used to understand the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment, such as solvents. osaka-u.ac.jpnih.gov This technique is widely applied in pharmaceutical research to explore drug-receptor interactions, protein folding, and the properties of drug delivery systems. nih.govfrontiersin.org
The study of conformational landscapes through MD simulations allows researchers to identify the most stable and frequently occurring three-dimensional arrangements of a molecule. nih.gov This is crucial as the biological activity of a compound is often linked to a specific conformation. nih.govnih.gov Furthermore, MD simulations can elucidate the effects of solvation, revealing how solvent molecules arrange themselves around a solute and influence its structure and properties. rsc.orgnii.ac.jp The interaction between a solute and solvent is vital for processes like mass transport and chemical reactions. osaka-u.ac.jp
For N-substituted acrylamide-based polymers, for instance, MD simulations have shown that functional groups can significantly alter the solvation shell in aqueous solutions, which in turn affects the polymer's conformational transitions. rsc.orgrsc.org These simulations can reveal details about hydrogen bonding and the residence time of water molecules around the polymer, providing a microscopic understanding of its behavior. rsc.org
In the context of drug design and development, understanding solvation dynamics is critical as it can influence a drug's solubility and how it interacts with its biological target. frontiersin.orgnii.ac.jp The process of a drug dissolving from a crystalline form is an initial step that can be investigated using MD simulations to understand hydration effects on the crystal structure. frontiersin.org
Although no specific data exists for this compound, a hypothetical MD simulation study would involve several key steps. Initially, a force field, which is a set of parameters describing the potential energy of the system, would be assigned to the molecule. The molecule would then be placed in a simulation box filled with a chosen solvent, such as water or a non-polar solvent, to mimic different physiological or experimental conditions. The system would be subjected to energy minimization to remove any unfavorable starting conformations. Following this, the system's temperature and pressure would be equilibrated to the desired conditions. Finally, a production run would be performed, during which the trajectory of each atom is calculated and saved over a period of time, typically nanoseconds to microseconds.
Analysis of this trajectory would provide information on:
Conformational Landscapes: By plotting key dihedral angles against each other, one could identify the most populated and energetically favorable conformations of the molecule. This could reveal, for example, the preferred orientation of the bromophenyl group relative to the acrylamide backbone and the cyclopropyl ring.
Solvation Effects: The radial distribution function could be calculated to understand the arrangement of solvent molecules around specific atoms or functional groups of the solute. This would highlight key solute-solvent interactions, such as hydrogen bonding between the amide group and water molecules. The solvation free energy could also be computed to quantify the molecule's solubility in different solvents.
Given the absence of published research, the following tables represent the kind of data that would be generated from such a study. The values presented are purely illustrative and for formatting purposes only, as no experimental or computational data for this compound is available.
Table 1: Hypothetical Major Conformational States of this compound from a Simulated Trajectory
| Conformer ID | Dihedral Angle 1 (C=C-C=O) (°) | Dihedral Angle 2 (C-N-C-C) (°) | Population (%) | Relative Energy (kcal/mol) |
| 1 | 175.2 | 85.1 | 45 | 0.0 |
| 2 | -10.5 | 88.3 | 30 | 0.8 |
| 3 | 178.9 | -92.4 | 15 | 1.5 |
| 4 | 5.3 | -90.7 | 10 | 2.1 |
Table 2: Illustrative Solvation Shell Analysis of this compound in Water
| Functional Group | Average Number of Water Molecules in First Solvation Shell | Average Hydrogen Bonds per Molecule |
| Amide (N-H) | 2.5 | 1.2 |
| Carbonyl (C=O) | 3.1 | 1.8 |
| Bromophenyl Ring | 10.7 | 0.1 |
| Cyclopropyl Ring | 8.2 | 0.0 |
It is important to reiterate that the data in these tables are not based on actual research and are provided as a template for what would be expected from a molecular dynamics study of this compound. Future computational studies are required to generate genuine data and provide a detailed understanding of the dynamic properties of this compound.
Structure Activity Relationship Sar Studies and Ligand Target Interactions in Non Clinical Research
Rational Design and Synthesis of Analogs for In Vitro SAR Exploration
In the case of 3-(3-bromophenyl)-N-cyclopropylacrylamide, the core structure consists of a brominated phenyl ring attached to an acrylamide (B121943) group, which is further substituted with a cyclopropyl (B3062369) ring. SAR studies on this class of compounds have explored modifications at several key positions:
The Phenyl Ring: The position and nature of substituents on the phenyl ring are critical. The presence of a halogen, such as the bromine atom at the meta-position in this compound, has been a common feature in active compounds.
The Acrylamide Linker: The geometry and rigidity of the propenamide linker are thought to be important for orienting the phenyl and N-substituent groups correctly within the binding pocket of the target protein.
The N-substituent: The nature of the group attached to the amide nitrogen significantly influences activity. The compact, rigid cyclopropyl group in the title compound is a key feature.
The synthesis of analogs allows researchers to build a comprehensive picture of the chemical features required for optimal activity. nih.gov This rational design process is guided by the hypothesis that these molecules act as capsid assembly modulators (CAMs), which function by binding to the HBV core protein (HBc). asm.orgmdpi.com
In Vitro Biological Activity Screening Methodologies
To evaluate the biological effects of this compound and its analogs, a suite of in vitro assays is employed. These assays are designed to measure the compound's ability to inhibit viral replication and to confirm its mechanism of action.
While not targeting a classical enzyme in the catalytic sense, phenylpropenamides are evaluated for their ability to disrupt the function of the HBV core protein. The primary "target" in this context is the protein-protein interaction between HBc dimers that leads to capsid formation. Assays are designed to measure the compound's ability to interfere with this assembly process. For instance, compounds that accelerate assembly can lead to the formation of non-functional, aberrant capsids, which is a desired therapeutic outcome. asm.org
A common method to assess this is through native agarose (B213101) gel electrophoresis followed by immunoblot analysis, which can distinguish between properly assembled capsids and misassembled intermediates or polymers. mdpi.com
In the context of HBV CAMs, "receptor binding" refers to the interaction with the target HBc protein. While direct radioligand binding assays can be complex for this type of target, the effect on the target is often measured functionally. The primary cell-based assay used for this class of compounds is the inhibition of HBV DNA replication in cultured human hepatoma cell lines that stably express HBV, such as the HepAD38 or HepG2.2.15 cell lines. nih.govmdpi.comnih.gov In these assays, the reduction in viral DNA levels serves as a surrogate for the compound's ability to engage its target and disrupt the viral life cycle.
The table below illustrates hypothetical data from such an in vitro screening, demonstrating how SAR data for a series of analogs might be presented.
| Compound ID | Phenyl Ring Substitution | N-Substituent | HBV DNA Replication Inhibition (EC50, µM) |
| 1 | 3-bromo | Cyclopropyl | 5.2 |
| 2 | 4-bromo | Cyclopropyl | 15.8 |
| 3 | 3-chloro | Cyclopropyl | 8.1 |
| 4 | 3-bromo | Ethyl | 22.5 |
| 5 | 3-bromo | Isopropyl | 12.3 |
Identification of Molecular Targets and Ligand Binding Sites Through In Vitro Approaches
A crucial step in non-clinical research is the definitive identification of the molecular target and the characterization of the ligand-binding site. For phenylpropenamides, the target has been identified as the HBV core protein. asm.orgmdpi.com These compounds are allosteric inhibitors that bind to a pocket at the interface between two HBc dimers, thereby strengthening this interaction and inducing aberrant capsid formation.
Affinity proteomics is a powerful technique to identify the cellular targets of a small molecule. This approach involves chemically modifying the compound of interest to create a "probe" that can be immobilized on a solid support (like beads). This probe is then incubated with cell lysates, and proteins that bind to it are "pulled down," isolated, and identified using mass spectrometry.
While specific affinity proteomics studies for this compound are not detailed in the public literature, this strategy is a key method for target deconvolution in modern drug discovery. The design of such a probe would involve synthesizing an analog of the compound with a linker arm that allows for attachment to a resin without disrupting the key binding motifs.
Computational methods are invaluable for visualizing and predicting how a ligand like this compound might bind to its target. nih.gov Using the known crystal structure of the HBV capsid, researchers can perform molecular docking simulations to place the compound into the putative binding pocket.
These models can predict key interactions, such as:
Hydrophobic interactions: Between the phenyl ring of the compound and hydrophobic residues in the binding pocket.
Hydrogen bonds: For example, between the amide group of the compound and polar residues in the protein.
The insights from molecular modeling can explain the observed SAR data. For instance, the models for phenylpropenamide CAMs show that they bind in a hydrophobic pocket at the dimer-dimer interface of the HBc protein. acs.org The table below summarizes hypothetical results from a molecular docking study, correlating binding affinity with the previously shown in vitro activity.
| Compound ID | HBV DNA Replication Inhibition (EC50, µM) | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| 1 | 5.2 | -9.8 | Hydrophobic interaction with Pro25, Pi-stacking with Tyr132 |
| 2 | 15.8 | -8.1 | Steric clash with 4-bromo substituent |
| 3 | 8.1 | -9.2 | Similar to compound 1 |
| 4 | 22.5 | -7.5 | Reduced hydrophobic contact with ethyl group |
| 5 | 12.3 | -8.5 | Favorable hydrophobic contact with isopropyl group |
Through this iterative process of synthesis, in vitro testing, and computational modeling, a detailed understanding of the SAR and ligand-target interactions of this compound and related compounds can be achieved, paving the way for the development of more potent and specific antiviral agents.
Impact of Structural Modifications on In Vitro Efficacy and Selectivity
The in vitro efficacy and selectivity of this compound are intrinsically linked to its unique chemical architecture. The molecule can be dissected into three key components: the 3-bromophenyl ring, the acrylamide linker, and the N-cyclopropyl group. Modifications to each of these regions can significantly alter the compound's biological profile.
The 3-bromophenyl group is a critical determinant of the compound's activity. The position and nature of the substituent on the phenyl ring can influence potency and selectivity. Studies on related phenyl acrylamide derivatives have shown that the presence of a halogen, such as bromine, at the meta-position can contribute to enhanced biological activity. nih.gov The bromine atom, with its specific electronic and steric properties, can engage in halogen bonding with target proteins, a type of non-covalent interaction that can enhance binding affinity and specificity. researchgate.net Replacement of the bromine with other substituents, or altering its position on the phenyl ring, would likely modulate the compound's interaction with its biological target. For instance, moving the bromine to the para-position or replacing it with a smaller halogen like chlorine or a larger one like iodine would be expected to alter the binding geometry and affinity.
The N-cyclopropylacrylamide moiety serves as the reactive core of the molecule. The acrylamide group is a known Michael acceptor, capable of forming covalent bonds with nucleophilic residues, such as cysteine, in target proteins. This covalent modification can lead to irreversible inhibition and prolonged biological effects. The N-cyclopropyl group plays a crucial role in orienting the acrylamide for optimal interaction with the target and can also contribute to binding affinity through hydrophobic interactions. nih.gov Structure-activity relationship studies of related cycloalkylamide derivatives have demonstrated that the size and nature of the cycloalkyl group can significantly impact inhibitory potency. nih.gov
To illustrate the impact of these modifications, consider the following hypothetical data based on the principles derived from related compounds:
| Compound Name | Modification | Target Affinity (IC50, nM) | Selectivity (Fold vs. Off-Target) |
| This compound | - | 50 | 100 |
| 3-(4-bromophenyl)-N-cyclopropylacrylamide | Bromine at para-position | 150 | 50 |
| 3-(3-chlorophenyl)-N-cyclopropylacrylamide | Chlorine instead of Bromine | 80 | 80 |
| 3-phenyl-N-cyclopropylacrylamide | No substitution on phenyl ring | 500 | 10 |
| 3-(3-bromophenyl)-N-ethylacrylamide | N-ethyl instead of N-cyclopropyl | 200 | 30 |
This table is for illustrative purposes and the data is hypothetical.
Mechanistic Insights into Molecular Interactions and Biological Responses
The biological response elicited by this compound is a direct consequence of its molecular interactions with specific biological targets. Based on the chemical nature of its constituent parts, several potential mechanisms of action can be inferred.
As previously mentioned, the acrylamide group strongly suggests a mechanism involving covalent modification of a target protein . The electrophilic β-carbon of the acrylamide is susceptible to nucleophilic attack by amino acid residues like cysteine. This irreversible binding can lead to the inactivation of enzymes or the disruption of protein-protein interactions. The specificity of this interaction is guided by the non-covalent interactions of the 3-bromophenyl and N-cyclopropyl groups within the binding pocket of the target protein.
Molecular docking studies on analogous phenyl acrylamide derivatives have provided insights into the potential binding modes. nih.gov These studies suggest that the phenyl ring often occupies a hydrophobic pocket, with the bromine atom potentially forming halogen bonds with backbone carbonyls or other suitable acceptor atoms. The N-cyclopropyl group can fit into a smaller hydrophobic sub-pocket, further anchoring the molecule in a specific orientation. The acrylamide linker then positions the reactive double bond in close proximity to a reactive cysteine residue, facilitating the covalent reaction.
The biological response is therefore dependent on the identity and function of the protein target. For instance, if the target is a kinase, covalent inhibition would block its catalytic activity, leading to the downregulation of a specific signaling pathway. If the target is involved in protein-protein interactions, the covalent modification could disrupt the formation of a critical protein complex. The selectivity of the compound for its intended target over other proteins containing reactive cysteines is a crucial factor determining its therapeutic potential and is largely governed by the precise complementarity of the non-covalent binding interactions.
Applications of 3 3 Bromophenyl N Cyclopropylacrylamide and Its Derivatives in Materials Science
Polymerization Chemistry of Acrylamide (B121943) Monomers and Derivativesresearchgate.netacs.orgnih.govresearchgate.netmdpi.com
The polymerization of acrylamide and its derivatives is a cornerstone of modern polymer chemistry, providing access to a vast array of water-soluble and functional polymers. fujifilm.com The vinyl group of 3-(3-bromophenyl)-N-cyclopropylacrylamide, activated by the adjacent electron-withdrawing amide group, is susceptible to radical attack, making it suitable for various polymerization techniques. The nature of the substituents—the N-cyclopropyl group and the 3-bromophenyl group—is expected to sterically and electronically influence the polymerization kinetics and the properties of the resulting polymer.
Free Radical Polymerization Kinetics and Thermodynamics
Free radical polymerization is a common and robust method for producing high molecular weight polymers from vinyl monomers like acrylamide. ijpcbs.com The process is typically initiated by thermal or photochemical decomposition of an initiator to generate free radicals. uvebtech.com These radicals then react with the monomer, initiating a chain reaction. uomustansiriyah.edu.iq
The kinetics of acrylamide polymerization can be complex. After an initial phase where impurities may compete for radicals, the monomer conversion often follows first-order decay. acs.org The rate of polymerization is proportional to the concentration of both the growing chain radicals and the monomer. uvebtech.com For acrylamide polymerization, the quasi-steady-state approximation (QSSA) of ideal polymerization kinetics is often applicable. acs.org The solvent can also play a crucial role; for instance, water can influence the propagation rate of acrylamide through hydrogen bonding, which stabilizes the transition state. acs.org In the case of this compound, the bulky and hydrophobic bromophenyl and cyclopropyl (B3062369) groups would likely influence propagation and termination rates compared to unsubstituted acrylamide. Enzyme-mediated free radical polymerization, which can proceed even at low temperatures, represents another potential route for polymerizing functionalized acrylamides. rsc.org
Controlled/Living Radical Polymerization Techniques (e.g., RAFT, ATRP, NMP)nih.govresearchgate.net
Controlled/living radical polymerization (CRP) techniques have revolutionized polymer synthesis, allowing for precise control over molecular weight, architecture, and dispersity. acs.org These methods are particularly valuable for creating well-defined functional polymers.
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a versatile CRP method compatible with a wide range of functional monomers, including acrylamides, and can be conducted in various solvents, including water. researchgate.netresearchgate.net The key to a successful RAFT polymerization is the appropriate choice of a chain transfer agent (CTA). mdpi.com For acrylamide derivatives, dithiocarbamate-type CTAs have been shown to be effective. acs.org RAFT has been used to synthesize well-defined polymers from acrylamides containing carboxylic acid groups without the need for protecting chemistry, highlighting its robustness. acs.org This technique would be highly suitable for this compound, enabling the synthesis of block copolymers and other advanced architectures.
Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique, catalyzed by a transition metal complex, typically copper. nih.gov However, the ATRP of acrylamides can be challenging. nih.govacs.org Issues include slow deactivation of the catalytic system, which leads to poor control, and potential side reactions involving the bromine end groups of the polymer chains. acs.orgacs.org Despite these challenges, successful ATRP of acrylamides has been achieved using specific ligands like Me₄Cyclam or by using techniques such as electrochemically mediated ATRP (eATRP) to better control the process. acs.orgacs.org The bromine atom on the phenyl ring of this compound could potentially interact with the ATRP catalyst, while the bromine end-group of the resulting polymer could be a target for chemical recycling strategies. rsc.org
Nitroxide-Mediated Polymerization (NMP) is a third major CRP technique. While highly effective for monomers like styrenes and acrylates, its application to acrylamides has been more limited but is an area of ongoing research.
Development of Functional Polymeric Materials
The true value of a monomer like this compound lies in the functional properties of the polymers it can form. The N-substituents are critical in defining these properties, particularly in aqueous environments.
Stimuli-Responsive Polymers (e.g., Thermo-responsive, pH-responsive)researchgate.netmdpi.com
Stimuli-responsive polymers, or "smart" polymers, can undergo significant changes in their physical or chemical properties in response to small changes in their external environment, such as temperature, pH, or light. nih.govnih.govnih.gov Acrylamide-based polymers are among the most studied in this class. mdpi.com
pH-responsive polymers are typically created by incorporating ionizable groups into the polymer chain. nih.govtandfonline.com While this compound itself is not pH-responsive, it could be copolymerized with acidic monomers (like acrylic acid) or basic monomers to create dual-responsive materials that react to both temperature and pH. researchgate.netnih.gov Such multi-stimuli-responsive materials are of great interest for advanced applications. acs.orgresearchgate.net For example, interpenetrating polymer networks (IPNs) composed of a thermo-responsive polymer and a pH-responsive polymer can exhibit sharp swelling transitions in response to both stimuli. researchgate.nettandfonline.com
Hydrogels, Microgels, and Responsive Networks
Hydrogels are cross-linked, three-dimensional polymer networks that can absorb and retain large amounts of water. nih.govmdpi.com Acrylamide-based hydrogels are widely used due to their simple synthesis and chemical stability. ijpcbs.commdpi.com By incorporating functional monomers like this compound, hydrogels with tailored properties can be created.
The monomer can be copolymerized with a cross-linking agent (e.g., N,N'-methylenebisacrylamide) to form a macroscopic hydrogel. ijpcbs.com The presence of the bromophenyl groups would increase the hydrophobicity of the network, affecting its swelling capacity and mechanical properties. If the resulting polymer is thermo-responsive, the hydrogel will exhibit a volume phase transition, shrinking or swelling as the temperature crosses the LCST. mdpi.com This property is the basis for applications in sensors, actuators, and controlled release systems.
Polymerization in a dilute solution or within emulsion droplets can produce micro- or nano-sized hydrogel particles, known as microgels or nanogels. nih.govmdpi.com These smart materials have a high surface area and can exhibit faster response times compared to macroscopic gels. nih.gov Microgels based on N-isopropylacrylamide, for example, have been extensively studied for their rapid response to temperature changes. researchgate.net Incorporating this compound could be used to tune the transition temperature and introduce functionality for drug conjugation or other modifications.
Design and Synthesis of Organic/Inorganic Nanohybrid Materialsnih.gov
Organic-inorganic nanohybrid materials combine the distinct properties of polymers with those of inorganic nanomaterials, leading to synergistic functionalities. rsc.orgmdpi.com These materials are being developed for applications ranging from catalysis to biomedical imaging and drug delivery. nih.govnih.gov
Functional polymers are crucial for fabricating these hybrids, often serving as a shell or matrix that provides stability, biocompatibility, and responsiveness to inorganic nanoparticles. nih.gov Polymerization techniques like RAFT are instrumental in creating the well-defined polymers needed for these structures. rsc.orgnih.gov
The structure of this compound makes it an excellent candidate for this purpose. A polymer or copolymer derived from it could be used to functionalize the surface of inorganic nanoparticles (e.g., gold, iron oxide, silica). The bromine atom on the phenyl ring is a particularly useful feature, as it can serve as a reactive handle for "grafting-to" approaches or for further chemical transformations. For example, polyacrylamide has been grafted from polystyrene beads to create hybrid resins. strath.ac.uk Similarly, polymers of this monomer could be used to encapsulate inorganic nanoparticles within a responsive shell, creating smart hybrid materials that release a payload or change their optical properties in response to temperature. mdpi.comyoutube.com
Table of Mentioned Compounds
| Compound Name | Abbreviation / Common Name |
| This compound | - |
| N,N'-methylenebisacrylamide | BIS, MBA |
| Poly(N-isopropylacrylamide) | PNIPAm, PNIPA |
| N-isopropylacrylamide | NIPAm, NIPA |
| Acrylic acid | AA |
| N,N-dimethylacrylamide | DMAA |
| N,N-diethylacrylamide | DEAA |
| 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane | Me₄Cyclam |
Illustrative Data on Polymerization Techniques for Acrylamide Derivatives
This table presents representative data for controlled radical polymerization of various acrylamide monomers, illustrating the typical conditions and outcomes that could be expected when applying these techniques to this compound.
| Polymerization Technique | Monomer | CTA/Catalyst System | Dispersity (Đ or Mₙ/Mₙ) | Reference |
| RAFT | N-acryloyl-l-proline | Benzyl 1-pyrrolecarbodithioate | Low | acs.org |
| RAFT | N-isopropylacrylamide | Benzyl 1-pyrrolecarbodithioate | Narrow | acs.org |
| RAFT | Acrylamide | Dodecyl trithiodimethyl propionic acid (DMPA) | Narrow (<1.3) | mdpi.com |
| ATRP | N,N-dimethylacrylamide | CuBr/Me₄Cyclam | 1.33 (for block copolymer) | acs.org |
| Aqueous Cu(0)-RDRP | Acrylamide | CuBr₂/TPMA | < 1.2 | acs.org |
Surface Functionalization of Inorganic Nano-Objects (e.g., Silica (B1680970), Magnetic Nanoparticles)
The modification of the surfaces of inorganic nano-objects is a critical step in preparing them for a vast range of applications, from nanomedicine to catalysis. rsc.org The process of surface functionalization involves attaching specific organic molecules, or ligands, to the nanoparticle surface to impart desired properties such as colloidal stability, biocompatibility, and targeted interactions. rsc.orgmdpi.com
Silica nanoparticles (SiNPs) and magnetic nanoparticles (MNPs), such as those made from iron oxide, are two of the most extensively studied platforms for these applications. nih.govnih.gov SiNPs are valued for their safety profile and represent an attractive carrier system. nih.gov Their surfaces can be chemically functionalized to display different characteristics, which can be tailored for specific uses like optimizing the loading of biopharmaceuticals. nih.govnih.gov Similarly, functionalized MNPs are key components in biomedical applications, serving as contrast agents for magnetic resonance imaging (MRI) and as vehicles for drug delivery. nih.govnih.gov The surface coating on MNPs is crucial for their stability, dispersibility in aqueous media, and ability to carry therapeutic agents. mdpi.comnih.gov
While direct studies detailing the use of this compound for the functionalization of silica or magnetic nanoparticles are not prominent in the available literature, the molecule possesses key features that make it a suitable candidate for such applications. The N-cyclopropylacrylamide group can participate in polymerization reactions to form a polymer shell around a nanoparticle. Furthermore, the bromine atom on the phenyl ring serves as a reactive site for further chemical modifications, such as cross-coupling reactions, allowing for the attachment of other functional moieties. This dual functionality could enable the creation of multifunctional nanoparticle systems.
Table 1: Characteristics of Nanoparticles for Surface Functionalization
| Nanoparticle Type | Core Material Example | Key Properties for Functionalization | Potential Applications |
|---|---|---|---|
| Silica Nanoparticles (SiNPs) | Silicon Dioxide (SiO₂) | Regarded as safe, tunable surface chemistry, porous structure. nih.gov | Drug delivery, bio-imaging, diagnostics. nih.gov |
| Magnetic Nanoparticles (MNPs) | Iron(II,III) oxide (Fe₃O₄) | Superparamagnetism, high surface area, responsive to external magnetic fields. mdpi.comnih.gov | MRI contrast agents, targeted drug delivery, hyperthermia cancer therapy. nih.govnih.gov |
"Grafting To," "Grafting From," and "Grafting Through" Polymerization Methodologies
Polymer grafting is a powerful technique used to modify the surface properties of materials by covalently attaching polymer chains to a substrate. nih.gov This method can enhance thermal stability, solubility, biocompatibility, and other physicochemical properties. nih.gov Acrylamide and its derivatives are common monomers used in graft polymerization due to the reactivity of their vinyl group. researchgate.netresearchgate.net There are three main strategies for polymer grafting: "grafting to," "grafting from," and "grafting through." nih.gov
"Grafting From" : In this approach, initiator molecules are first immobilized on the substrate surface. mdpi.com Monomers are then added, and polymerization is initiated directly from the surface, leading to the growth of polymer chains. mdpi.com This technique generally allows for the formation of much denser and thicker polymer brush layers compared to the "grafting to" method because the small monomer molecules can more easily diffuse to the active polymerization sites. nih.govrsc.org
"Grafting Through" : This method involves the polymerization of macromonomers (polymer chains with a polymerizable group) through a conventional polymerization process. While less common than the other two methods, it offers another route to create grafted structures.
The compound this compound is well-suited for these methodologies. Its acrylamide moiety can readily participate in the polymerization required for all three grafting techniques. For instance, in a "grafting from" approach, a surface could be functionalized with an initiator, and this compound could be polymerized from it, creating a surface coated with poly(this compound) brushes.
Table 2: Comparison of Polymer Grafting Methodologies
| Methodology | Description | Advantages | Disadvantages |
|---|---|---|---|
| "Grafting To" | Pre-synthesized polymers are attached to a surface. nih.gov | Well-defined graft segments; polymer can be characterized prior to grafting. | Lower grafting density due to steric hindrance. nih.gov |
| "Grafting From" | Polymer chains are grown from initiator sites on the surface. mdpi.com | High grafting density and thicker polymer layers are achievable. nih.gov | Characterization of the grafted polymer is more complex. |
| "Grafting Through" | Polymerization of macromonomers. | Can create well-defined graft copolymers. | Synthesis of suitable macromonomers can be challenging. |
Exploration of Aggregation-Induced Emission (AIE) Active Materials
Aggregation-induced emission (AIE) is a unique photophysical phenomenon where certain molecules, known as AIE luminogens (AIEgens), are non-emissive or weakly fluorescent when dissolved in a good solvent but become highly luminescent upon aggregation or in the solid state. nih.govnih.gov This behavior is the opposite of the common aggregation-caused quenching (ACQ) effect, where fluorescence intensity decreases upon aggregation. nih.gov
The mechanism behind AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, within the molecule in the aggregated state. nih.gov In solution, these motions provide non-radiative pathways for the excited state to decay, quenching fluorescence. When the molecules aggregate, these motions are physically hindered, which blocks the non-radiative decay channels and forces the molecule to release its energy through radiative pathways, resulting in strong light emission. nih.gov
AIEgens are of great interest for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging due to their high solid-state emission efficiency and excellent photostability. rsc.orgnih.gov The design of AIEgens often involves creating propeller-shaped or other sterically hindered molecular structures. nih.gov
While this compound itself has not been reported as an AIEgen, its derivatives hold potential in this area. The structure contains phenyl and acrylamide groups that can be part of a larger, more sterically hindered system. By incorporating moieties known to induce AIE, such as tetraphenylethylene (B103901) (TPE), or by creating specific oligomers or polymers, it is conceivable to design AIE-active materials based on this scaffold. The bromophenyl group offers a convenient point for chemical modification to build more complex, AIE-active structures. For example, derivatives featuring bulky aromatic groups attached at the bromine position could exhibit significant AIE effects.
Research into related luminogens shows that molecular aggregation can lead to a dramatic enhancement in fluorescence intensity. For instance, certain luminogens show a significant increase in photoluminescence (PL) quantum yield when transitioning from a solution to an aggregated state.
Table 3: Photophysical Properties of a Representative AIEgen Data for a representative AIE luminogen is shown for illustrative purposes, as specific AIE data for derivatives of this compound is not available in the provided results.
| State | Solvent/Aggregate | Absorption Max (λ_abs) | Emission Max (λ_em) | Photoluminescence Quantum Yield (Φ_PL) |
| Dispersed | THF | ~350 nm | ~450 nm | < 1% |
| Aggregated | THF/Water (10:90 v/v) | ~360 nm | ~480 nm | > 60% |
Catalytic Applications of 3 3 Bromophenyl N Cyclopropylacrylamide Scaffolds
Design of Ligands and Organocatalysts Incorporating the Acrylamide (B121943) Scaffold
The design of effective ligands and organocatalysts is pivotal for the advancement of chemical synthesis. The 3-(3-bromophenyl)-N-cyclopropylacrylamide scaffold offers several structural features that are of interest in catalyst design. The acrylamide functional group itself can coordinate to metal centers, and the substituents on the nitrogen and the β-carbon can be modified to tune the steric and electronic properties of the resulting catalyst.
The synthesis of α-aryl acrylamides has been achieved through methods such as Lewis-base-mediated aryl/hydrogen exchange, demonstrating the feasibility of incorporating aryl groups into the acrylamide backbone. nih.gov This suggests that the 3-bromophenyl group in the target scaffold can be a key element in modulating catalytic activity. Furthermore, the N-cyclopropyl group can influence the conformational rigidity and steric environment around a metal center when the acrylamide acts as a ligand.
In the realm of organocatalysis, acrylamides can participate in various reactions. For instance, α-aryl acrylamides, synthesized via a DABCO-induced polar aryl migration, can serve as building blocks for further transformations, including cycloaddition and cyclization reactions. nih.gov The dual functionality of the α,β-unsaturated α-arylcarboxamide structure makes them versatile platforms for designing organocatalytic systems. nih.gov
Table 1: Potential Coordination Modes of Acrylamide-Based Ligands
| Coordination Mode | Description | Potential Influence of Substituents |
| Monodentate | Coordination through the carbonyl oxygen or the nitrogen atom. | The electronic nature of the bromophenyl group and the steric bulk of the cyclopropyl (B3062369) group can affect the electron density on the coordinating atom and the stability of the metal-ligand bond. |
| Bidentate (Chelating) | Coordination involving both the carbonyl oxygen and another donor atom within the ligand. | While the base scaffold is not inherently chelating, modifications to the phenyl ring or cyclopropyl group could introduce additional donor sites. |
| Bridging | The acrylamide ligand bridges two or more metal centers. | The spatial arrangement of the substituents could favor or disfavor the formation of bridged dimeric or polymeric metal complexes. |
Exploration in Transition Metal-Catalyzed Organic Reactions
The coordination of acrylamide-based ligands to transition metals is a prerequisite for their application in catalysis. Studies on the coordination chemistry of acrylamide have shown that it can coordinate to various transition metals, typically through the carbonyl oxygen. researchgate.net The specific nature of the this compound ligand would influence the properties of the resulting metal complex. The electron-withdrawing effect of the bromine atom on the phenyl ring could impact the electron density at the metal center, thereby affecting its catalytic activity.
Acrylamide-based systems have found application as carriers for catalytically active metal nanoparticles. For example, polyacrylamide-based microgels have been used to support palladium nanoparticles for Suzuki-Miyaura cross-coupling reactions. researchgate.net This approach allows for catalysis in aqueous media and the potential for catalyst recycling. researchgate.net The this compound scaffold could potentially be polymerized or grafted onto a support to create similar catalytic systems.
Nickel-catalyzed reactions have also been employed for the synthesis of acrylamides from α-olefins and isocyanates, with N-heterocyclic carbene (NHC) ligands playing a crucial role in directing the regioselectivity of the reaction. nih.gov This highlights the interplay between the acrylamide structure and the ancillary ligands in a catalytic system. The this compound, when used as a ligand, would similarly be part of a larger catalytic complex where its properties would need to be synergistic with the metal and other ligands.
Role as Precursors or Building Blocks in Novel Catalytic Systems
Substituted acrylamides are valuable precursors for the synthesis of more complex molecules that can act as catalysts. The reactive nature of the acrylamide double bond allows for a variety of chemical transformations. For instance, α-aryl acrylamides can undergo ruthenium-catalyzed oxidative cycloaddition reactions to form pyridones, which could then be explored as novel ligand scaffolds. nih.gov
The synthesis of acrylamides themselves can be catalyzed by transition metals. Copper-catalyzed Z-selective synthesis of acrylamides from alkylidene ketenimines is one such example. dicp.ac.cn This indicates that the this compound scaffold could potentially be synthesized using catalytic methods, and the bromine atom on the phenyl ring offers a handle for further functionalization through cross-coupling reactions to build more elaborate catalytic structures.
The preparation of N-substituted acrylamides can also be achieved by reacting acrylamide with alkyl or acyl chlorides in the presence of a Lewis acid catalyst. google.com This synthetic versatility allows for the incorporation of the this compound unit into larger molecular architectures designed for specific catalytic applications.
Mechanistic Investigations of Catalytic Cycles and Turnover Frequencies
Understanding the mechanism of a catalytic reaction is crucial for its optimization. For reactions involving acrylamide-based catalysts or ligands, mechanistic studies often focus on the interaction of the acrylamide moiety with the reactants and the metal center.
In the context of covalent inhibitors, the reactivity of acrylamides with biological nucleophiles like cysteine has been studied. These studies provide insights into the factors that govern the Michael addition to the acrylamide double bond. biorxiv.org Such mechanistic understanding is transferable to catalytic reactions where the acrylamide scaffold might be involved in nucleophilic attack or other elementary steps of a catalytic cycle.
Quantum mechanical and molecular mechanical (QM/MM) simulations have been used to investigate the reaction mechanism of acrylamides with cysteines in proteins. biorxiv.org These computational approaches can elucidate reaction pathways and transition states, which is also valuable in understanding catalytic cycles. For a catalyst based on this compound, similar computational studies could predict its behavior and guide the design of more efficient catalysts.
Synthetic Transformations and Derivatization Strategies for 3 3 Bromophenyl N Cyclopropylacrylamide
Transformations at the Bromophenyl Moiety for Diversification
The presence of a bromine atom on the phenyl ring is a key feature for synthetic diversification, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through metal-catalyzed cross-coupling or organometallic intermediates.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are powerful tools for modifying aryl halides. libretexts.orgyoutube.com The bromine atom of 3-(3-bromophenyl)-N-cyclopropylacrylamide can be readily substituted using several established cross-coupling protocols to introduce new functional groups. nih.govresearchgate.net
Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond. libretexts.orgnih.gov It is widely used due to the stability and low toxicity of the boron reagents and the mild reaction conditions. nih.gov For a substrate like this compound, coupling with various aryl, heteroaryl, or alkyl boronic acids can generate a library of biaryl or alkyl-aryl derivatives. nih.govmdpi.commdpi.com The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgnih.gov Electron-rich boronic acids have been shown to produce good yields in these types of couplings. mdpi.com
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, substituted alkene. organic-chemistry.orgyoutube.com This transformation is highly effective for creating carbon-carbon bonds and typically exhibits high trans selectivity. organic-chemistry.orglibretexts.org Reacting this compound with various alkenes, such as acrylates or styrenes, under palladium catalysis would yield cinnamide derivatives with extended conjugation. beilstein-journals.orgthieme-connect.de The reaction proceeds via oxidative addition, migratory insertion of the olefin, and subsequent β-hydride elimination. youtube.comlibretexts.org
Sonogashira Coupling: This coupling reaction introduces an alkyne moiety by reacting the aryl bromide with a terminal alkyne. wikipedia.orgorganic-chemistry.org It requires a palladium catalyst and a copper(I) co-catalyst in the presence of a base. libretexts.orgnih.govyoutube.com This method allows for the synthesis of arylalkynes, which are valuable intermediates for further transformations or as final products in materials science and pharmaceutical development. wikipedia.orglibretexts.org The reaction of this compound with a terminal alkyne would produce a 3-(3-(alkynyl)phenyl)-N-cyclopropylacrylamide derivative.
Buchwald–Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. numberanalytics.comorganic-chemistry.orgyoutube.com It is a powerful method for synthesizing arylamines, which are prevalent in many biologically active molecules. organic-chemistry.orgsynthesisspotlight.com Applying this reaction to this compound with various amines would lead to a range of 3-(3-aminophenyl)-N-cyclopropylacrylamide derivatives. The catalytic cycle involves a palladium catalyst, a bulky phosphine (B1218219) ligand, and a base. numberanalytics.comyoutube.comrsc.org
| Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Structure |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₃PO₄) | Aryl-R |
| Heck | Alkene (e.g., R-CH=CH₂) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Aryl-CH=CH-R |
| Sonogashira | Terminal Alkyne (e.g., H-C≡C-R) | Pd(PPh₃)₄, CuI, Base (e.g., Amine) | Aryl-C≡C-R |
| Buchwald–Hartwig | Amine (e.g., R₂NH) | Pd Catalyst, Bulky Ligand, Base | Aryl-NR₂ |
Lithiation and Subsequent Electrophilic Quenching Reactions
An alternative to palladium catalysis is the formation of an organometallic intermediate via lithium-bromine exchange. Treating this compound with an organolithium reagent, such as n-butyllithium, at low temperatures can generate a lithiated aryl species. mdpi.com This highly reactive intermediate can then be quenched with a variety of electrophiles to introduce diverse functional groups. mdpi.comnih.gov The outcome of such reactions can be highly dependent on the specific electrophile used. mdpi.comresearchgate.net For instance, quenching with carbon dioxide would yield a carboxylic acid, while reaction with an aldehyde or ketone would produce a secondary or tertiary alcohol, respectively. This method provides access to derivatives that may be difficult to obtain through cross-coupling reactions. nih.govresearchgate.net
| Electrophile | Functional Group Introduced | Product Type |
|---|---|---|
| CO₂ (Carbon Dioxide) | -COOH | Carboxylic Acid |
| R-CHO (Aldehyde) | -CH(OH)R | Secondary Alcohol |
| R₂C=O (Ketone) | -C(OH)R₂ | Tertiary Alcohol |
| DMF (Dimethylformamide) | -CHO | Aldehyde |
| TMSCl (Trimethylsilyl chloride) | -Si(CH₃)₃ | Silylated Aromatic |
Modifications of the Acrylamide (B121943) Backbone
The α,β-unsaturated system of the acrylamide moiety is another key site for chemical modification, allowing for additions across the carbon-carbon double bond and reactions at the amide nitrogen.
Addition Reactions Across the Carbon-Carbon Double Bond
The carbon-carbon double bond in the acrylamide structure is electron-deficient due to the adjacent carbonyl group, making it susceptible to various addition reactions. dalalinstitute.combhu.ac.in
Michael Addition: This reaction involves the conjugate addition of a nucleophile to the β-carbon of the acrylamide. A wide range of nucleophiles, including thiols, amines, and carbanions, can be used. This reaction is pH-sensitive and follows second-order rate laws, though steric hindrance can play a significant role. nih.gov This allows for the introduction of a variety of substituents at the β-position, leading to saturated propionamide (B166681) derivatives.
Hydrogenation: Catalytic hydrogenation can reduce the carbon-carbon double bond to yield the corresponding saturated propionamide, 3-(3-bromophenyl)-N-cyclopropylpropanamide. This transformation removes the reactive alkene functionality while preserving the other structural features.
Other Additions: Other reagents can add across the double bond, such as halogens (e.g., Br₂) or peroxyacids, which would lead to dihalogenated products or epoxides, respectively. bhu.ac.in
Amide N-Alkylation and Acylation Strategies
The nitrogen atom of the secondary amide is a nucleophile, although its reactivity is diminished by the delocalization of its lone pair into the adjacent carbonyl group. stackexchange.com However, under appropriate conditions, it can be functionalized.
N-Alkylation: The N-H bond can be deprotonated with a strong base (e.g., sodium hydride) to form an amidate anion, which can then be alkylated with an alkyl halide. stackexchange.com Alternatively, catalytic methods using alcohols as alkylating agents have been developed, offering a more atom-economical approach. nih.govrsc.org These strategies produce tertiary amides, which can alter the compound's physical and biological properties. escholarship.orgrsc.org
N-Acylation: Reaction with an acyl chloride or anhydride (B1165640) under basic conditions can lead to the formation of an N-acyl derivative (an imide). This introduces a second carbonyl group attached to the nitrogen, further modifying the electronic properties of the molecule.
Reactions Involving the Cyclopropyl (B3062369) Group
The cyclopropyl ring is a strained, three-membered carbocycle that can undergo unique chemical transformations, often involving ring-opening. researchgate.net
Ring-Opening Reactions: The high strain energy (~54 kcal/mol) of the cyclopropyl ring makes it susceptible to cleavage under certain conditions, particularly with acid or metal catalysis. nih.govnih.gov For N-cyclopropylamides, treatment with Lewis acids like AlCl₃ can induce a ring-opening rearrangement to afford N-(2-chloropropyl)amides. rsc.orgresearchgate.net Superacid-promoted ring-opening is also a known transformation for cyclopropylamines. nih.gov These reactions provide a pathway to linear alkylamide derivatives from the cyclic precursor.
Cycloadditions: While less common for simple cyclopropyl groups, strained rings can participate in cycloaddition reactions. mdpi.com For the N-cyclopropylacrylamide system, specific cycloaddition pathways are not widely documented but represent a potential area for novel derivatization, possibly involving the activation of the ring or adjacent bonds.
Synthesis of Heterocyclic Derivatives Containing the Core Structure
Currently, there is a lack of publicly available scientific literature detailing the direct synthesis of heterocyclic derivatives from the specific starting material, this compound. While numerous methods exist for the synthesis of heterocyclic compounds, including palladium-catalyzed cyclizations and other intramolecular reactions, specific examples utilizing this particular acrylamide are not documented in the reviewed scholarly articles and patents.
General principles of organic synthesis suggest that the bromine atom and the acrylamide functional group within this compound could potentially serve as handles for cyclization reactions. For instance, palladium-catalyzed reactions are a common strategy for forming carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in the construction of heterocyclic rings. researchgate.nettum.de Such transformations often involve the coupling of an aryl halide, like the bromophenyl group in the target compound, with another functional group within the same molecule or a different molecule to build the heterocyclic scaffold. epa.gov
Intramolecular cyclization is another powerful strategy for synthesizing heterocyclic systems. nih.govrsc.orgamanote.com In theory, the acrylamide moiety could be modified or could participate directly in a cyclization event, potentially involving the aromatic ring or a substituent introduced at the bromine position. The success of such reactions would depend on the specific reagents and reaction conditions employed. nih.govresearchgate.net
However, without specific research focused on this compound, any discussion of its conversion to heterocyclic derivatives remains speculative. The data required to populate tables with detailed research findings, such as reaction schemes, yields, and specific heterocyclic products, is not available in the current body of scientific literature. Further research would be necessary to explore and develop synthetic pathways for the derivatization of this compound into novel heterocyclic structures.
Emerging Trends and Future Research Directions
Integration with Artificial Intelligence and Machine Learning for Accelerated Molecular Discovery
Machine learning algorithms are also instrumental in predicting the biological activity and properties of compounds. nih.govnih.govbiorxiv.org By training models on large datasets of chemical structures and their corresponding experimental data, it is possible to predict the bioactivity of new molecules, such as derivatives of 3-(3-bromophenyl)-N-cyclopropylacrylamide, against specific biological targets. github.comresearchgate.net This predictive capability significantly accelerates the hit-to-lead process by prioritizing the synthesis and testing of the most promising candidates. researchgate.netrsc.org For instance, an AI model was developed with 73% accuracy for predicting new acrylamide-based inhibitors of the Nsp15 protein of SARS-CoV-2, demonstrating the power of this approach in rapidly identifying potential therapeutic agents. researchgate.netrsc.org The application of these computational tools is expected to reduce the time and cost associated with traditional drug discovery pipelines. arxiv.org
| Machine Learning Application | Description | Relevance to this compound |
| De Novo Drug Design | Utilizes generative models (e.g., GANs, RNNs) to create novel molecular structures with desired properties from scratch. arxiv.orgnih.gov | Design of novel analogs with potentially enhanced biological activity, selectivity, or improved pharmacokinetic profiles. |
| Bioactivity Prediction | Employs regression and classification models to predict the biological activity of compounds against specific targets based on their molecular descriptors. nih.govnih.govbiorxiv.org | Rapidly screen virtual libraries of derivatives to prioritize synthesis of the most promising candidates for specific therapeutic applications. github.com |
| Property Prediction | Predicts physicochemical properties (e.g., solubility, toxicity, ADMET) of molecules to filter out candidates with undesirable characteristics early in the discovery process. | Optimization of the drug-like properties of the lead compound and its analogs. |
| Hit-to-Lead Acceleration | Uses AI models trained on initial screening data to guide the optimization process and more quickly identify potent lead compounds. researchgate.netrsc.org | Accelerate the development of this compound derivatives from initial hits to clinical candidates. |
High-Throughput Experimentation and Automated Synthesis Platforms for Library Generation
The rapid generation and screening of large libraries of compounds are central to modern drug discovery. nih.gov High-throughput experimentation (HTE) and automated synthesis platforms are key technologies enabling this paradigm. For a molecule like this compound, these platforms offer the ability to efficiently synthesize a diverse array of derivatives for structure-activity relationship (SAR) studies. lookchem.comlookchem.com
Automated flow chemistry systems, for example, allow for the rapid and efficient synthesis of peptides and other small molecules with precise control over reaction parameters. nih.govnih.govrsc.orgamidetech.com These systems can perform consecutive reactions quickly; for instance, amide bond formation can be achieved in seconds, drastically reducing the time required to build complex molecules. nih.gov Such technology could be adapted for the automated synthesis of an extensive library of this compound analogs by varying the substituents on the phenyl ring or modifying the cyclopropyl (B3062369) group. Nanoscale automated synthesis platforms, often utilizing 384-well plates, further enhance this capability by allowing for the parallel synthesis of hundreds of compounds, which can then be directly subjected to biological assays without the need for purification. researchgate.net This direct-to-biology approach streamlines the discovery workflow, enabling faster identification of potent compounds. researchgate.net
| Automated Synthesis Platform | Key Features | Application to this compound Library Generation |
| Automated Flow Chemistry | Continuous processing, precise control of reaction parameters (temperature, time), rapid reaction rates, and efficient mixing. nih.govnih.govamidetech.com | Rapid synthesis of a series of analogs by flowing different starting materials through the reactor system. |
| Nanoscale Parallel Synthesis | Miniaturized reactions in multi-well plates (e.g., 384-well), high-throughput capability, and reduced consumption of reagents. researchgate.net | Generation of large and diverse libraries of derivatives for high-throughput screening campaigns. |
| Solid-Phase Synthesis (Automated) | The compound is built on a solid support, simplifying purification by allowing reagents and byproducts to be washed away. lookchem.comlookchem.com | Efficient synthesis of acrylamide (B121943) libraries from diverse amine starting materials using solid-supported bases. lookchem.com |
| Robotic Liquid Handlers | Automate the dispensing of reagents, solvents, and samples, increasing reproducibility and throughput. | Precise and rapid preparation of reaction mixtures for the synthesis of numerous analogs in a parallel format. |
Advanced Computational Modeling for Prediction of Complex Chemical Systems
Computational modeling provides powerful tools to investigate and predict the behavior of chemical systems at the molecular level. For this compound, techniques like molecular dynamics (MD) simulations can offer profound insights into its conformational dynamics, interactions with biological targets, and physicochemical properties. mdpi.comnih.govbohrium.commdpi.com
MD simulations can model the movement of atoms over time, revealing how the molecule behaves in different environments, such as in aqueous solution or when bound to a protein. mdpi.comnih.govmdpi.com This can help in understanding the structural basis of its activity and in designing derivatives with improved binding affinity or selectivity. acs.org For example, simulations of polyacrylamide polymers have been used to study their adsorption onto various surfaces and their conformational behavior, providing a framework for understanding how N-substituted acrylamides might interact with different materials or biological macromolecules. nih.govmdpi.com Furthermore, computational methods are used to predict key drug-like properties, such as ADMET (adsorption, distribution, metabolism, excretion, and toxicity), which are crucial for the development of new therapeutic agents.
| Computational Modeling Technique | Description | Application to this compound |
| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules to understand their dynamic behavior and interactions. mdpi.comnih.govbohrium.com | Predicting conformational changes, studying interactions with target proteins, and understanding its behavior in different solvent environments. mdpi.comacs.org |
| Quantum Mechanics (QM) | Uses the principles of quantum physics to calculate the electronic structure and properties of molecules with high accuracy. | Determining reaction mechanisms, calculating spectroscopic properties, and understanding the electronic nature of the acrylamide "warhead." |
| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Identifying potential binding modes of the compound within the active site of a target protein and guiding the design of more potent inhibitors. |
| Free Energy Perturbation (FEP) | Calculates the difference in free energy between two states, often used to predict the change in binding affinity upon molecular modification. | Predicting how modifications to the chemical structure will affect its binding affinity to a biological target. |
Exploration of Novel Biological Pathways through Chemoproteomics and Target Deconvolution
The acrylamide moiety in this compound serves as a reactive "warhead," making it a covalent modifier. nih.govmdpi.comresearchgate.netnih.gov This property is exceptionally valuable for chemoproteomics, a field that uses chemical probes to study protein function and interaction networks on a proteome-wide scale. nih.govyoutube.com By functionalizing the compound with a reporter tag, such as an alkyne, it can be used as a probe to covalently label its protein targets in complex biological systems. nih.gov
Chemoproteomic platforms like activity-based protein profiling (ABPP) can then be used for target deconvolution—the process of identifying the specific molecular targets of a bioactive compound. youtube.com This is crucial for understanding its mechanism of action and for identifying potential off-target effects that could lead to toxicity. nih.gov The acrylamide warhead typically reacts with nucleophilic residues on proteins, most commonly cysteine. nih.govmdpi.comnih.gov By identifying the proteins and specific cysteine residues that are covalently modified by a this compound-based probe, researchers can map its interaction landscape within the cell and uncover novel biological pathways that it modulates. youtube.comnih.gov This approach has been successfully used to identify inhibitors for challenging drug targets. nih.gov
| Chemoproteomic Technique | Description | Relevance to this compound |
| Activity-Based Protein Profiling (ABPP) | Uses active site-directed covalent probes to profile the functional state of enzyme families directly in native biological systems. youtube.com | Identifying the specific enzyme targets that are covalently modified and inhibited by the compound. |
| Isotopic Tandem Orthogonal Proteolysis-ABPP (isoTOP-ABPP) | A quantitative mass spectrometry-based chemoproteomic platform to globally map protein-ligand interactions in native biological systems. | Quantitatively assessing the target engagement and selectivity of the compound across the entire proteome. |
| Covalent Fragment-Based Ligand Discovery | Screens libraries of reactive fragments (like acrylamides) to identify starting points for the development of covalent inhibitors. nih.gov | The core structure could be considered a fragment for identifying novel protein targets. |
| Target Deconvolution | The process of identifying the molecular target(s) of a compound identified through phenotypic screening. youtube.com | Elucidating the mechanism of action by identifying the specific proteins it binds to, thereby explaining its biological effects. |
Sustainable Synthesis Methodologies and Green Chemistry Applications
The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce environmental impact and improve safety. rsc.org The synthesis of amides, a fundamental reaction in the production of compounds like this compound, is a key area for such improvements. Traditional methods often rely on harsh reagents and solvents. rsc.org
Emerging sustainable methodologies include biocatalysis, which uses enzymes to perform chemical transformations under mild, aqueous conditions. nih.govacs.orgnih.govrug.nl Lipases, for example, have been shown to be effective biocatalysts for amide bond formation, offering high yields and purity without the need for toxic coupling agents. nih.gov Another green approach is the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption, often under solvent-free conditions. mdpi.comnih.govresearchgate.net The use of greener solvents, such as cyclopentyl methyl ether, further enhances the sustainability of the synthesis process. nih.gov Applying these methodologies to the production of this compound could lead to a more efficient, economical, and environmentally friendly manufacturing process.
| Green Chemistry Approach | Description | Potential Application in Synthesis |
| Biocatalysis | The use of enzymes (e.g., lipases, amide bond synthetases) to catalyze the formation of the amide bond. rsc.orgnih.govacs.orgnih.govrug.nl | Direct enzymatic coupling of 3-bromophenylacrylic acid and cyclopropylamine (B47189) under mild, aqueous conditions, reducing waste and avoiding harsh reagents. |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat the reaction mixture, significantly reducing reaction times and often enabling solvent-free reactions. mdpi.comnih.govresearchgate.net | Accelerated amide formation, potentially without the need for a solvent, leading to higher energy efficiency and less waste. |
| Use of Green Solvents | Replacing traditional, hazardous organic solvents with more environmentally benign alternatives (e.g., water, ethanol, cyclopentyl methyl ether). nih.gov | Performing the synthesis in a solvent that is less toxic, biodegradable, and has a lower environmental impact. |
| Atom Economy | Designing syntheses where the maximum number of atoms from the starting materials are incorporated into the final product. | Optimizing the reaction pathway to minimize the formation of byproducts, thus reducing waste. |
Development of Advanced Analytical Tools for In-Situ Reaction Monitoring
Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. europeanpharmaceuticalreview.comsdu.dknih.gov For the synthesis of this compound, advanced analytical tools for in-situ (in the reaction vessel) monitoring can provide real-time data on reaction progress, concentration of reactants and products, and the formation of impurities.
Spectroscopic techniques such as Fourier-transform infrared (FTIR) and near-infrared (NIR) spectroscopy are powerful PAT tools that can be used to monitor the formation of the amide bond in real-time. europeanpharmaceuticalreview.com These methods can track the disappearance of starting materials and the appearance of the product without the need for sampling and offline analysis. For the final purification step, which often involves crystallization, PAT tools can monitor critical parameters like supersaturation and crystal size distribution. europeanpharmaceuticalreview.comsdu.dk This allows for precise control over the crystallization process, ensuring consistent product quality and purity. europeanpharmaceuticalreview.comgoogle.com The implementation of these advanced analytical tools can lead to more robust, efficient, and well-understood manufacturing processes for this compound. acs.orgacs.org
| In-Situ Analytical Tool | Principle of Operation | Application in Synthesis and Purification |
| FTIR/NIR Spectroscopy | Measures the absorption of infrared or near-infrared light by the molecules in the reaction mixture, providing information about functional groups. europeanpharmaceuticalreview.com | Real-time monitoring of the amide bond formation by tracking the characteristic vibrational bands of the reactants and the product. |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light, providing a vibrational fingerprint of the molecules present. | Monitoring reaction kinetics, identifying intermediates, and analyzing polymorphic forms during crystallization. |
| Focused Beam Reflectance Measurement (FBRM) | Measures the chord length distribution of particles in a suspension, providing real-time information on particle size and count. | Monitoring and controlling crystal growth and agglomeration during the crystallization process. |
| Particle Vision and Measurement (PVM) | Provides high-resolution images of crystals and particles directly in the process stream. | Visualizing crystal morphology and identifying potential issues like oiling out or the formation of undesired polymorphs. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
